An In-Depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-(4-Chlorophenoxy)nicotinonitrile: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
6-(4-Chlorophenoxy)nicotinonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape due to its structural motifs, which are prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, a detailed plausible synthesis protocol, and an exploration of the potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to equip researchers and scientists with the essential knowledge required for the proficient handling, characterization, and utilization of 6-(4-Chlorophenoxy)nicotinonitrile in a laboratory setting.
Introduction
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a cyano group on the pyridine ring offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety for the design of novel drug candidates. The further substitution of the nicotinonitrile core, as seen in 6-(4-Chlorophenoxy)nicotinonitrile, allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of the 4-chlorophenoxy group introduces a significant structural element that can influence the molecule's interaction with biological targets, its solubility, and its metabolic profile. This guide will delve into the key chemical characteristics of this compound, providing a foundation for its application in scientific research.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 6-(4-Chlorophenoxy)nicotinonitrile is paramount for its effective use in research. These properties dictate its behavior in various chemical and biological systems.
Structure and Nomenclature
-
IUPAC Name: 6-(4-Chlorophenoxy)nicotinonitrile
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Synonyms: 6-(4-chlorophenoxy)pyridine-3-carbonitrile, 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
-
CAS Number: 99902-70-2
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Molecular Formula: C₁₂H₇ClN₂O
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Molecular Weight: 230.65 g/mol
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Chemical Structure:
Caption: Chemical structure of 6-(4-Chlorophenoxy)nicotinonitrile.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-(4-Chlorophenoxy)nicotinonitrile.
| Property | Value | Reference(s) |
| Melting Point | 129-131 °C | |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | |
| Stability | Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions.[2][3][4] The compound should be stored in a cool, dry place away from strong oxidizing agents. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of 6-(4-Chlorophenoxy)nicotinonitrile can be achieved via the reaction of 6-chloronicotinonitrile with 4-chlorophenol in the presence of a suitable base.
Caption: Proposed synthesis of 6-(4-Chlorophenoxy)nicotinonitrile.
Detailed Experimental Protocol
Objective: To synthesize 6-(4-Chlorophenoxy)nicotinonitrile.
Materials:
-
6-Chloronicotinonitrile
-
4-Chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 6-chloronicotinonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 6-(4-Chlorophenoxy)nicotinonitrile as a solid.
Justification of Experimental Choices:
-
Base: Potassium carbonate is a commonly used base for this type of reaction as it is strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, yet mild enough to avoid unwanted side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction, as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and the chlorophenyl rings.
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Pyridine Ring Protons: The three protons on the nicotinonitrile ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm).[1][5][6][7] The proton at the C2 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C4 and C5 will also be in the aromatic region, with their chemical shifts and coupling patterns determined by the electronic effects of the nitrile and phenoxy substituents.
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Chlorophenyl Ring Protons: The four protons on the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm) due to the symmetry of the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Pyridine Ring Carbons: The five carbons of the nicotinonitrile ring will show distinct signals.[8][9][10][11] The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon attached to the oxygen (C6) will be significantly downfield.
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Chlorophenyl Ring Carbons: The six carbons of the 4-chlorophenyl ring will show four distinct signals due to symmetry. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be deshielded.
-
Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the δ 115-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[12][13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2220-2260 (sharp, medium intensity) |
| C-O-C (Aromatic Ether) | 1200-1275 (asymmetric stretch) and 1020-1075 (symmetric stretch) |
| C=C and C=N (Aromatic Rings) | 1400-1600 |
| C-H (Aromatic) | 3000-3100 |
| C-Cl | 1000-1100 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 230, with an M+2 peak at m/z 232 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Fragmentation is likely to occur at the ether linkage, leading to the formation of ions corresponding to the chlorophenoxy and nicotinonitrile moieties.[15][16][17][18]
Potential Applications in Drug Discovery and Development
The nicotinonitrile scaffold is a well-established pharmacophore in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1]
Kinase Inhibition
Many nicotinonitrile-containing compounds have been identified as potent inhibitors of various protein kinases.[19][20] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structure of 6-(4-Chlorophenoxy)nicotinonitrile, with its ability to participate in hydrogen bonding and hydrophobic interactions, makes it a candidate for investigation as a kinase inhibitor.
Caption: Potential mechanism of action as a kinase inhibitor.
Antitumor and Antimicrobial Activity
Nicotinonitrile derivatives have also demonstrated promising antitumor and antimicrobial activities.[21][22][23][24][25][26] The incorporation of a halogenated phenoxy group, as in 6-(4-Chlorophenoxy)nicotinonitrile, can enhance these properties by increasing lipophilicity and facilitating cell membrane penetration. Further biological evaluation is warranted to explore the potential of this compound in these therapeutic areas.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling 6-(4-Chlorophenoxy)nicotinonitrile.
-
Hazard Summary: Based on data for related compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(4-Chlorophenoxy)nicotinonitrile is a compound of significant interest for researchers in the fields of medicinal chemistry and drug discovery. Its nicotinonitrile core, combined with a 4-chlorophenoxy substituent, provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological applications. The information presented herein should serve as a valuable resource for scientists working with this and related compounds, facilitating further research and development in this promising area of chemical science.
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